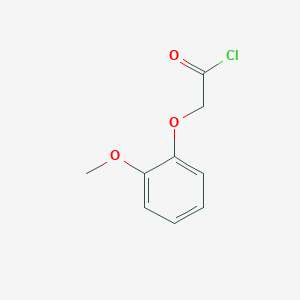

(2-Methoxy-phenoxy)-acetyl chloride

Description

BenchChem offers high-quality (2-Methoxy-phenoxy)-acetyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Methoxy-phenoxy)-acetyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2-methoxyphenoxy)acetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO3/c1-12-7-4-2-3-5-8(7)13-6-9(10)11/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWVRTVRGLRSWEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60389580 | |

| Record name | (2-Methoxy-phenoxy)-acetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60389580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40926-73-6 | |

| Record name | (2-Methoxy-phenoxy)-acetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60389580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Technical Guide: Pharmaceutical Applications of (2-Methoxy-phenoxy)-acetyl Chloride

This guide details the technical applications, reaction protocols, and synthetic utility of (2-Methoxy-phenoxy)-acetyl chloride (CAS 1840-05-7) in pharmaceutical research and development.

CAS Number: 1840-05-7 Synonyms: Guaiacol acetyl chloride; 2-(2-Methoxyphenoxy)acetyl chloride Chemical Formula: C₉H₉ClO₃ Molecular Weight: 200.62 g/mol

Executive Summary

(2-Methoxy-phenoxy)-acetyl chloride is a high-reactivity acylating agent derived from guaiacol (2-methoxyphenol). In pharmaceutical synthesis, it serves as a critical pharmacophore building block , primarily used to introduce the (2-methoxyphenoxy)methylcarbonyl moiety.[1] This structural motif is intrinsic to the lipophilic binding domains of various adrenergic receptor antagonists (e.g., Carvedilol analogs), antipsychotics, and novel antimicrobial agents.[1]

Its utility spans three primary domains:

-

Medicinal Chemistry (SAR Studies): Synthesis of amide bioisosteres of phenoxy-alkylamines.

-

Impurity Profiling: Preparation of reference standards for "amide-bridged" impurities in the manufacturing of drugs like Carvedilol.

-

Library Synthesis: Late-stage functionalization of amine-bearing scaffolds to enhance lipophilicity and metabolic stability.

Core Pharmaceutical Applications

Synthesis of Adrenergic Receptor Antagonist Analogs

The 2-methoxyphenoxy tail is a privileged structure in

-

Application: Researchers use this reagent to synthesize "amide-linked" congeners of WB-4101 to study the effect of rigidifying the linker chain on receptor binding affinity (

). -

Mechanism: The acid chloride reacts with a secondary amine (e.g., a piperazine or benzodioxane derivative) to form an amide, which can either be tested directly or reduced (using LiAlH₄ or BH₃) to the corresponding secondary amine.[1]

Impurity Synthesis for Quality Control

In the industrial synthesis of Carvedilol , the formation of amide byproducts is a potential critical quality attribute (CQA).[1]

-

Scenario: During the oxidation of precursors or side reactions involving acetic acid derivatives, "amide-bridged" impurities may form.

-

Role: (2-Methoxy-phenoxy)-acetyl chloride is used to intentionally synthesize these specific impurities (e.g., N-[2-(2-methoxyphenoxy)ethyl]acetamides) to serve as HPLC reference standards, ensuring regulatory compliance (ICH Q3A/B).

Development of Antimicrobial & Antitubercular Agents

Recent studies utilize this reagent to append the guaiacol moiety to heterocyclic cores (e.g., 1,3,4-oxadiazoles, pyrazoles).[1]

-

Rationale: The (2-methoxyphenoxy)acetyl group enhances membrane permeability (lipophilicity) and provides a hydrogen-bond acceptor site (methoxy oxygen), improving the molecule's docking into bacterial enzyme pockets (e.g., Enoyl-ACP reductase).[1]

Synthetic Pathways & Visualization[2]

The following diagram illustrates the divergent synthesis pathways starting from (2-Methoxy-phenoxy)-acetyl chloride.

Figure 1: Divergent synthetic utility showing the conversion of the acid chloride into amides (for SAR or reduction to amines) and esters.

Detailed Experimental Protocols

Protocol A: Synthesis of N-Substituted (2-Methoxyphenoxy)acetamides

Context: This protocol is optimized for coupling the acid chloride with heterocyclic amines (e.g., aminopyrazoles or piperazines) to create bioactive libraries.

Reagents:

-

(2-Methoxy-phenoxy)-acetyl chloride (1.1 equiv)

-

Triethylamine (Et₃N) or DIPEA (1.5 equiv)[1]

-

Dichloromethane (DCM) (anhydrous)[1]

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask under Nitrogen atmosphere, dissolve the Amine substrate (1.0 mmol) in anhydrous DCM (10 mL).

-

Base Addition: Add Triethylamine (1.5 mmol) and cool the solution to 0°C using an ice bath. Causality: Cooling prevents exotherms that could degrade the acid chloride or cause bis-acylation.

-

Acylation: Dissolve (2-Methoxy-phenoxy)-acetyl chloride (1.1 mmol) in DCM (2 mL) and add it dropwise to the reaction mixture over 15 minutes.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (EtOAc/Hexane) until the starting amine is consumed.[1]

-

Workup:

-

Quench with saturated NaHCO₃ solution (10 mL).

-

Extract the organic layer and wash with 1N HCl (to remove unreacted amine) followed by Brine.[1]

-

Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

-

-

Purification: Recrystallize from Ethanol or purify via flash column chromatography (Silica gel, MeOH/DCM gradient).

Protocol B: Reduction to 2-(2-Methoxyphenoxy)ethylamines

Context: Converting the amide linkage into an ethylamine linkage, mimicking the structure of drugs like WB-4101.

Reagents:

-

Amide intermediate (from Protocol A)

-

Lithium Aluminum Hydride (LiAlH₄) (2.5 equiv)[1]

-

Tetrahydrofuran (THF) (anhydrous)[1]

Methodology:

-

Setup: Place LiAlH₄ (2.5 mmol) in a dry 2-neck flask under Argon. Add anhydrous THF (15 mL) and cool to 0°C.

-

Addition: Dissolve the Amide intermediate (1.0 mmol) in THF (5 mL) and add dropwise.

-

Reflux: Heat the mixture to reflux (66°C) for 12–16 hours. Causality: Amide reduction requires high energy to cleave the C=O bond.

-

Quench (Fieser Method): Cool to 0°C. Carefully add:

-

Isolation: Filter the granular precipitate through Celite. Concentrate the filtrate to obtain the secondary amine.

Process Safety & Handling

Hazard Class: Corrosive (Skin Corr.[1] 1B), Lachrymator.[1]

-

Moisture Sensitivity: This reagent hydrolyzes rapidly in moist air to form HCl gas and (2-methoxyphenoxy)acetic acid.

-

Control: Store under inert gas (Nitrogen/Argon) at 2–8°C. Always handle in a fume hood.[1]

-

-

Quenching Spills: Do not use water directly. Absorb with dry sand or vermiculite, then neutralize with dilute sodium carbonate solution.[1]

-

Incompatibility: Reacts violently with strong bases, alcohols, and oxidizers.[1]

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (Amidation) | Hydrolysis of Acid Chloride | Verify reagent quality. If liquid is cloudy or has white solids, distill or add excess (1.5 equiv).[1] Ensure solvent is anhydrous. |

| Bis-acylation | Excess Reagent / High Temp | Maintain strict 0°C during addition. Add acid chloride slowly to the amine/base mixture. |

| Dark Coloration | Oxidation of Phenol Ether | The methoxy-phenoxy ring is electron-rich and prone to oxidation. Perform reactions under inert atmosphere (N₂). |

| Incomplete Reduction | Old LiAlH₄ | Use fresh hydride source. Alternatively, use Borane-DMS complex (BH₃[1]·SMe₂) for milder reduction conditions.[1] |

References

-

Synthesis of WB-4101 Analogs

-

Antimicrobial Applications

-

General Reactivity & Properties

-

Carvedilol Impurity Profiling

Sources

- 1. biorxiv.org [biorxiv.org]

- 2. d-nb.info [d-nb.info]

- 3. Synthesis and evaluation of phenoxy acetic acid derivatives as [corrected] anti-mycobacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-2-(2-methoxyphenoxy)acetamide () for sale [vulcanchem.com]

- 5. (2-Methoxy-phenoxy)-acetyl chloride | 40926-73-6 | Benchchem [benchchem.com]

- 6. 2-(2-methoxyphenoxy)-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide | Benchchem [benchchem.com]

Application Note: Synthesis of N-Substituted 2-(2-Methoxyphenoxy)acetamides via Acid Chloride Coupling

Abstract & Introduction

The (2-methoxyphenoxy)acetamide scaffold is a "privileged structure" in medicinal chemistry, appearing frequently in anticonvulsant, anti-inflammatory, and neuroprotective agents. This application note details the robust synthesis of these amides via the reaction of (2-methoxyphenoxy)acetyl chloride with primary and secondary amines.

While the reaction follows a standard nucleophilic acyl substitution mechanism, the specific electronic and steric properties of the ortho-methoxy group (guaiacol motif) require precise control over temperature and base stoichiometry to prevent side reactions and ensure high purity. This guide provides two validated protocols: Method A (Anhydrous) for lipophilic amines and Method B (Schotten-Baumann) for amino acids or hydrophilic amines.

Scientific Background & Mechanism[1][2][3][4]

The "Guaiacol" Effect

The starting material is derived from Guaiacol (2-methoxyphenol). The ortho-methoxy group serves two roles:

-

Electronic: It is an electron-donating group (EDG), increasing the electron density of the aromatic ring. While this stabilizes the phenoxy ether linkage, it does not significantly deactivate the acid chloride carbonyl, maintaining high reactivity.

-

Steric: The ortho position creates minor steric bulk. While less hindering than a tert-butyl group, it necessitates efficient stirring and adequate reaction times to ensure complete conversion, especially with bulky secondary amines.

Reaction Mechanism

The reaction proceeds via an addition-elimination pathway:[1]

-

Nucleophilic Attack: The amine nitrogen attacks the carbonyl carbon of the acid chloride, forming a tetrahedral intermediate.[2]

-

Elimination: The carbonyl bond reforms, expelling the chloride ion (

) as a leaving group.[3] -

Deprotonation: The resulting protonated amide is neutralized by the auxiliary base (Triethylamine, DIPEA, or inorganic carbonate), generating the final amide and the hydrochloride salt of the base.

Visualization: Synthesis Workflow

The following diagram outlines the decision logic and workflow for this synthesis.

Figure 1: Decision matrix for selecting the optimal coupling protocol based on amine solubility.

Strategic Considerations (Expertise & Experience)

Solvent Selection

-

Dichloromethane (DCM): The "Gold Standard" for Method A. It solubilizes both the acid chloride and the resulting amide while allowing easy aqueous workup.

-

Tetrahydrofuran (THF): Use if the amine is not soluble in DCM. Note: Amine hydrochloride salts often precipitate in THF, which can stall stirring.

-

DMF: Avoid unless necessary. High boiling point makes removal difficult and can complicate workup.

Base Scavenger

-

Triethylamine (TEA): Standard for primary amines. Inexpensive and easy to remove.

-

Diisopropylethylamine (DIPEA): Use for secondary amines or if the reaction is sluggish. Less nucleophilic than TEA, reducing risk of quaternary salt formation.

-

Pyridine: Can act as both solvent and base for highly unreactive amines (e.g., anilines).

Stoichiometry

-

Acid Chloride: Use 1.0 - 1.1 equivalents. Slight excess ensures complete consumption of the valuable amine.

-

Base: Use 1.2 - 1.5 equivalents. Crucial: If using an amine salt (e.g., amine HCl), increase base to 2.5 equivalents to free the free base and neutralize the reaction byproduct.

Experimental Protocols

Method A: Anhydrous Coupling (Standard)

Best for: Primary/Secondary alkyl amines, Anilines, and organic-soluble substrates.

Reagents:

-

(2-Methoxy-phenoxy)-acetyl chloride (1.0 equiv)

-

Triethylamine (TEA) (1.5 equiv)

-

Dichloromethane (DCM) (anhydrous, 10 mL/mmol)

Procedure:

-

Setup: Flame-dry a round-bottom flask (RBF) and purge with Nitrogen (

). Add a magnetic stir bar.[6] -

Amine Solubilization: Add the Amine and TEA to the flask. Dissolve in DCM .

-

Cooling: Submerge the flask in an ice-water bath (0 °C). Why? Controlling the exotherm prevents the formation of di-acylated byproducts and minimizes hydrolysis from trace moisture.

-

Addition: Dissolve (2-Methoxy-phenoxy)-acetyl chloride in a small volume of DCM. Add this solution dropwise to the amine mixture over 10-15 minutes.

-

Observation: White smoke (HCl vapor) may form if the addition is too fast; white precipitate (TEA·HCl) will form in the solution.[3]

-

-

Reaction: Remove the ice bath after 30 minutes and allow to stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (typically 50% EtOAc/Hexane).

-

Workup (Self-Validating Step):

-

Dilute with DCM.

-

Wash 1 (Acidic): 1M HCl (removes unreacted amine and TEA). Check aqueous pH < 2.

-

Wash 2 (Basic): Saturated

(removes unreacted acid chloride as the carboxylate). Check aqueous pH > 8. -

Wash 3: Brine (drying).

-

-

Isolation: Dry organic layer over

, filter, and concentrate in vacuo.

Method B: Schotten-Baumann (Biphasic)

Best for: Amino acids, small polar amines, or when anhydrous conditions are difficult to maintain.

Reagents:

-

(2-Methoxy-phenoxy)-acetyl chloride (1.1 equiv)

-

Sodium Carbonate (

) or NaOH (2.0 - 3.0 equiv) -

Solvent: DCM / Water (1:1 ratio)

Procedure:

-

Aqueous Phase: Dissolve the Amine and Base in water (5 mL/mmol).

-

Organic Phase: Dissolve (2-Methoxy-phenoxy)-acetyl chloride in DCM (5 mL/mmol).

-

Coupling: Add the DCM solution to the rapidly stirring aqueous solution at RT.

-

Reaction: Stir vigorously for 4–12 hours. The biphasic nature requires high surface area contact.

-

Workup: Separate layers. Extract aqueous layer with DCM (2x). Combine organics, wash with 1M HCl and Brine, dry, and concentrate.

Data Presentation & Troubleshooting

Expected Yields & Conditions

The following table summarizes typical outcomes based on amine class.

| Amine Class | Example | Method | Base | Expected Yield | Notes |

| Primary Alkyl | Benzylamine | A | TEA | 85-95% | Very fast reaction (<1h). |

| Secondary Alkyl | Morpholine | A | TEA | 80-90% | May require longer stirring due to sterics. |

| Aniline | 4-Fluoroaniline | A | Pyridine | 70-85% | Nucleophilicity is lower; Pyridine acts as catalyst. |

| Amino Acid | Glycine | B | 60-75% | Acidify aqueous layer carefully if product is amphoteric. |

Troubleshooting Guide

-

Issue: Low Yield / Incomplete Reaction.

-

Cause: Acid chloride hydrolysis (wet solvents) or inactive acid chloride.

-

Fix: Distill acid chloride or use fresh bottle. Ensure solvents are dry (Method A).

-

-

Issue: Impurity at Baseline (TLC).

-

Cause: Unreacted amine or TEA salts.

-

Fix: Enhance the 1M HCl wash during workup.

-

-

Issue: Product is an Oil (Hard to crystallize).

-

Cause: Trace solvent or rotational isomers (common in amides).

-

Fix: Triturate with cold diethyl ether or hexane to induce precipitation.

-

Safety & Handling

-

(2-Methoxy-phenoxy)-acetyl chloride: Corrosive and a lachrymator. It reacts violently with water to release HCl gas. Handle only in a fume hood.

-

Pressure Buildup: In Method B,

evolution may occur if using carbonate bases. Ensure the vessel is not sealed tight during addition.

References

-

Synthesis of Phenoxyacetyl Derivatives: Pączkowski, C., et al. "Synthesis and anticonvulsant activity of phenoxyacetyl derivatives of amines." Acta Poloniae Pharmaceutica. 2010 .

-

General Amide Coupling Protocol: "Amine to Amide (via Acid Chloride) - Common Conditions." Common Organic Chemistry. 2023 .

-

Schotten-Baumann Mechanism: "Reaction of Acyl Chlorides with Amines." Chemistry LibreTexts. 2023 .

-

Biological Activity: "Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity."[4] Molecules. 2012 .

-

Product Characterization: "2-(2-Methoxyphenoxy)acetamide Product Data." Sigma-Aldrich.

Sources

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. m.youtube.com [m.youtube.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. prepchem.com [prepchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Application Note: High-Efficiency Esterification using (2-Methoxy-phenoxy)-acetyl Chloride

Abstract & Utility

This application note details the optimized experimental conditions for the esterification of alcohols and phenols using (2-Methoxy-phenoxy)-acetyl chloride (also known as Guaiacoxyacetyl chloride). This reagent is a critical building block in medicinal chemistry, particularly for the synthesis of Guaifenesin prodrugs (to mask bitterness or improve bioavailability) and as a lipophilic linker in antibody-drug conjugates (ADCs).

The protocol emphasizes anhydrous nucleophilic acyl substitution , utilizing organic bases to scavenge the hydrochloric acid by-product.[1] We provide a self-validating workflow ensuring high yield (>90%) and purity suitable for pharmaceutical applications.

Chemical Context & Mechanistic Insight

Reagent Profile

-

Reagent: (2-Methoxy-phenoxy)-acetyl chloride

-

Reactivity: High. The carbonyl carbon is highly electrophilic due to the inductive withdrawal of the chlorine atom.

-

Electronic Effect: The ortho-methoxy group on the phenoxy ring acts as an electron-donating group (EDG). While this slightly reduces the electrophilicity compared to a nitro-substituted variant, it stabilizes the resulting ester against spontaneous hydrolysis, making it an excellent prodrug moiety.

Reaction Mechanism

The reaction proceeds via a Nucleophilic Acyl Substitution mechanism.[1][2] The alcohol nucleophile attacks the carbonyl carbon, forming a tetrahedral intermediate.[3] The chloride ion is then eliminated, reforming the carbonyl.[3] A base (Triethylamine or Pyridine) is strictly required to neutralize the generated HCl, driving the equilibrium forward and preventing acid-catalyzed degradation of the product.

Figure 1: Mechanistic Pathway (Diagram generated using Graphviz)

Caption: The base (Red) is critical for scavenging the proton, preventing the reversibility of the reaction and protecting acid-sensitive substrates.

Experimental Design: Critical Parameters

To ensure reproducibility, the following parameters must be controlled.

Solvent & Base Selection Matrix

| Parameter | Recommended | Alternative | Notes |

| Solvent | Dichloromethane (DCM) | THF, Toluene | DCM is preferred for solubility and ease of workup. THF is required if the alcohol is polar. Avoid protic solvents (MeOH, EtOH). |

| Base | Triethylamine (Et3N) | Pyridine, DIPEA | Et3N is standard. Pyridine is used for acid-sensitive substrates. DIPEA is used for sterically hindered alcohols. |

| Catalyst | DMAP (5-10 mol%) | None | Required only for secondary/tertiary alcohols to accelerate the reaction (Steglich-type acceleration). |

| Temp | 0°C | -78°C (highly reactive) | Start at 0°C to control exotherm. Warm to RT to ensure completion. |

Stoichiometry Guidelines

| Component | Equivalents (Eq) | Rationale |

| Substrate (Alcohol) | 1.0 | Limiting reagent. |

| Acid Chloride | 1.1 - 1.2 | Slight excess ensures full conversion of the alcohol. |

| Base | 1.5 - 2.0 | Excess required to neutralize HCl and ensure basicity is maintained. |

Standard Operating Procedure (SOP)

Safety Warning: (2-Methoxy-phenoxy)-acetyl chloride is corrosive and a lachrymator. Perform all operations in a fume hood. Wear nitrile gloves and safety goggles.

Phase 1: Preparation

-

Glassware: Oven-dry a 2-neck round-bottom flask (RBF), stir bar, and addition funnel. Cool under a stream of Nitrogen or Argon.

-

Solvent: Ensure DCM is anhydrous (water content <50 ppm). Water will hydrolyze the reagent to the corresponding carboxylic acid.[1]

Phase 2: Reaction Setup

-

Charge Substrate: Add the Alcohol (1.0 equiv) to the RBF.

-

Solvent Addition: Add anhydrous DCM (concentration ~0.1 M to 0.2 M relative to alcohol).

-

Base Addition: Add Triethylamine (1.5 equiv). If using DMAP, add it now (0.1 equiv).

-

Cooling: Submerge the flask in an ice-water bath (0°C) and stir for 10 minutes.

Phase 3: Reagent Addition

-

Preparation: Dissolve (2-Methoxy-phenoxy)-acetyl chloride (1.2 equiv) in a small volume of DCM in the addition funnel.

-

Addition: Dropwise add the acid chloride solution to the stirring reaction mixture over 15–20 minutes.

-

Observation: White precipitate (Triethylamine hydrochloride) will form immediately. This is a positive sign of reaction progress.

-

-

Acclimation: Remove the ice bath after addition is complete. Allow the reaction to warm to Room Temperature (20–25°C).

-

Duration: Stir for 2–4 hours.

Phase 4: Monitoring (QC Check)

-

TLC: Elute with Hexane:Ethyl Acetate (3:1). The product will be less polar (higher Rf) than the starting alcohol.

-

Stop Condition: If starting material persists after 4 hours, add an additional 0.2 equiv of acid chloride.

Phase 5: Workup & Isolation

-

Quench: Slowly add saturated NaHCO₃ solution (aqueous) to the reaction mixture. Stir vigorously for 10 minutes to hydrolyze excess acid chloride.

-

Separation: Transfer to a separatory funnel. Collect the organic (lower) layer.

-

Washes:

-

Wash organic layer with 1M HCl (or 5% Citric Acid) to remove excess amine/DMAP.

-

Wash with Brine (saturated NaCl).

-

-

Drying: Dry over anhydrous MgSO₄ or Na₂SO₄. Filter and concentrate in vacuo.

Workflow Visualization

Figure 2: Experimental Workflow & Decision Tree (Diagram generated using Graphviz)

Caption: Step-by-step decision tree ensuring complete conversion before workup.

Troubleshooting & Quality Control

| Issue | Probable Cause | Corrective Action |

| Low Yield | Moisture in solvent hydrolyzed the acid chloride. | Ensure DCM is distilled or dried over molecular sieves. Increase acid chloride to 1.5 eq. |

| No Reaction | Steric hindrance of the alcohol. | Add 10 mol% DMAP catalyst. Switch solvent to Toluene and heat to 60°C. |

| By-products | O-acylation vs N-acylation (if amine present). | If substrate has both -OH and -NH2, the amine will react first. Protect amines with Boc/Fmoc groups if -OH esterification is desired. |

| Color Change | Oxidation of the phenol ether. | Perform reaction in the dark or under strict Argon atmosphere. |

References

-

Thawabteh, A., et al. (2019). "Bitterless guaifenesin prodrugs: Design, synthesis, characterization, in vitro kinetics, and bitterness studies."[4] Chemical Biology & Drug Design.

-

Al-Quds University. (n.d.). "Synthesis and Characterization of Designed Guaifenesin Prodrugs." Digital Repository.

-

Save My Exams. (2025). "Acyl Chlorides & Alcohols: Reaction Mechanisms."

-

Chemistry Steps. (2020). "Reactions of Acid Chlorides with Alcohols and Phenols."[5][6]

-

Organic Chemistry Portal. (2023). "Nucleophilic Substitution and Esterification Protocols."

Sources

Precision Monitoring of Acylation Reactions: Strategies for (2-Methoxy-phenoxy)-acetyl Chloride

Executive Summary & Scientific Context

(2-Methoxy-phenoxy)-acetyl chloride (CAS: 40926-73-6) is a high-value electrophilic building block, critical in the synthesis of aryloxy-acid derivatives, including pharmaceutical intermediates (e.g., carvedilol analogs) and selective agrochemicals.

The Analytical Challenge: The primary challenge in monitoring reactions involving this acid chloride is its hydrolytic instability . Direct analysis via standard Reverse-Phase HPLC (RP-HPLC) is impossible because the aqueous mobile phase hydrolyzes the acid chloride on the column. This results in the conversion of the active reagent into its hydrolyzed byproduct, (2-Methoxy-phenoxy)-acetic acid, yielding false-negative data regarding reagent stability and false-positive data regarding impurity levels.

The Solution: This guide presents two validated protocols to bypass the "Hydrolysis Trap":

-

Ex-Situ Derivatization HPLC: A "Quench-and-Analyze" technique using anhydrous methanol to chemically "freeze" the acid chloride as a stable methyl ester.

-

In-Situ FTIR (ReactIR): A non-invasive method to track carbonyl shifts in real-time without sampling.

Chemical Logic & Reaction Pathways

To accurately monitor the reaction, one must distinguish between three distinct species in the reaction matrix.

The Pathways[1][2]

-

Desired Reaction: Acid Chloride + Nucleophile

Product (Amide/Ester).[1] -

Hydrolysis (Impurity): Acid Chloride + Moisture

Carboxylic Acid. -

Derivatization (Analytical Trick): Acid Chloride + Methanol

Methyl Ester.

The core principle of the HPLC protocol is that Carboxylic Acids do not esterify instantly with methanol under neutral/mild conditions, whereas Acid Chlorides esterify instantly . Therefore, the Methyl Ester peak in the chromatogram serves as a direct stoichiometric proxy for the active Acid Chloride.

Figure 1: The Analytical Logic. The Methyl Ester serves as a stable surrogate for the unstable Acid Chloride. The Acid impurity remains underivatized, allowing for chromatographic separation.

Protocol A: HPLC Monitoring via Methyl Ester Derivatization

Objective: Quantify residual (2-Methoxy-phenoxy)-acetyl chloride and the formation of product.

Reagents & Equipment

-

Quench Solvent: HPLC-grade Methanol (Anhydrous is preferred to prevent hydrolysis during the quench).

-

Diluent: Acetonitrile (ACN).[2]

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

-

Mobile Phase: A: 0.1% H3PO4 in Water; B: Acetonitrile.

The "Quench-and-Analyze" Workflow

Critical Step: Do not filter the raw reaction mixture before quenching. The moisture in the air/filter paper will degrade the sample.

-

Preparation: Prepare HPLC vials containing 1.0 mL of anhydrous Methanol .

-

Sampling: Using a dry micropipette, withdraw 20 µL of the reaction mixture.

-

Immediate Quench: Dispense the 20 µL sample directly into the Methanol vial. Cap and vortex immediately for 10 seconds.

-

Dilution (Optional): If the concentration is too high for the detector, dilute further with ACN/Water (50:50) after the 10-minute methanol incubation.

-

Analysis: Inject onto HPLC.

HPLC Method Parameters

| Parameter | Setting |

| Flow Rate | 1.0 mL/min |

| Gradient | 0-2 min: 10% B; 2-10 min: 10% |

| Detection | UV @ 275 nm (Characteristic of the guaiacol ether moiety) |

| Temperature | 30°C |

| Injection | 5-10 µL |

Data Interpretation

-

Peak A (Early Elution): (2-Methoxy-phenoxy)-acetic acid. (From moisture in the reactor).

-

Peak B (Mid Elution): Methyl (2-methoxy-phenoxy)-acetate. (Represents the Active Acid Chloride ).

-

Peak C (Late Elution): Target Product (Amide/Ester).

Calculation:

Protocol B: In-Situ Reaction Monitoring (ReactIR)

Objective: Real-time kinetic profiling without sampling. Ideal for determining the exact endpoint and detecting the onset of hydrolysis.

Principle

Acid chlorides possess a distinct carbonyl stretching frequency that shifts significantly upon conversion to an amide or ester.

-

Acid Chloride (C=O): ~1800 cm⁻¹ (High wavenumber due to electron-withdrawing Cl).

-

Ester (Product): ~1740 cm⁻¹.

-

Amide (Product): ~1650 cm⁻¹.[6]

Setup & Execution

-

Probe Installation: Insert the DiComp (Diamond Composite) probe into the reactor. Ensure the tip is fully submerged.

-

Blanking: Collect a background spectrum of the dry solvent (e.g., DCM, THF) before adding the acid chloride.

-

Reagent Addition: Add (2-Methoxy-phenoxy)-acetyl chloride.

-

Tracking:

-

Monitor the appearance of the peak at 1795–1805 cm⁻¹ . This is the Reagent Peak .

-

Upon addition of the nucleophile (amine/alcohol), track the decay of the 1800 cm⁻¹ peak and the growth of the product peak (1650 or 1740 cm⁻¹).

-

-

Endpoint Determination: The reaction is complete when the 1800 cm⁻¹ peak flatlines or disappears.

Troubleshooting via IR

-

Broadening at 1710-1730 cm⁻¹: Indicates formation of the Carboxylic Acid (Hydrolysis). If this peak grows alongside the product peak, the system has a moisture leak.

Figure 2: In-Situ IR Monitoring Workflow. This method eliminates sampling errors associated with moisture sensitivity.

Comparative Analysis of Methods

| Feature | HPLC (Derivatization) | In-Situ IR (ReactIR) | TLC (Thin Layer Chrom.) |

| Quantitation | High (Precise %) | Medium (Relative %) | Low (Qualitative) |

| Speed | Slow (15-30 min lag) | Instant (Real-time) | Medium (10 min) |

| Moisture Risk | High (during sampling) | None (Closed system) | High |

| Differentiation | Excellent (Separates Acid vs. Chloride) | Good (Distinct Carbonyls) | Poor (Acid streaks) |

| Cost | Low (Standard lab equip) | High (Specialized probe) | Negligible |

Safety & Handling

-

(2-Methoxy-phenoxy)-acetyl chloride is a lachrymator and corrosive. It reacts violently with water to release HCl gas.

-

Engineering Controls: All sampling must be performed in a fume hood.

-

PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.

-

Waste: Quenched samples contain methanol and HCl; dispose of in halogenated organic waste streams.

References

-

Valdersnes, S., & Greibrokk, T. (2012). HPLC analysis of reactive acid chlorides as methyl esters via derivatization with anhydrous methanol. ResearchGate.

-

Mettler Toledo. (2025). In-situ Reaction Analysis of Acid Chlorides. Mettler Toledo Applications.

-

BenchChem. (2025).[2][7] (2-Methylphenoxy)acetyl Chloride Supplier & Properties.[8][9] BenchChem Compound Database.

-

Pahwa, R., et al. (2017). Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides. Journal of Pharmaceutical and Biomedical Analysis.

-

Sigma-Aldrich. (2025). (2-Methoxy-phenoxy)-acetyl chloride Product Specification. Sigma-Aldrich Catalog.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]

- 4. "Kinetics and mechanism of reactions of acetyl and chloroacetyl chlorid" by Chang-bae Kim [huskiecommons.lib.niu.edu]

- 5. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]

- 6. mt.com [mt.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. (2-Methylphenoxy)acetyl Chloride Supplier [benchchem.com]

- 9. 2-(2-METHOXYPHENOXY)ETHYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]

strategies to improve yield in (2-Methoxy-phenoxy)-acetyl chloride mediated acylations

Technical Support Center: (2-Methoxy-phenoxy)-acetyl Chloride Acylations

Executive Summary

(2-Methoxy-phenoxy)-acetyl chloride is a specialized acylating agent often used to introduce the (2-methoxyphenoxy)acetyl moiety into pharmacophores or chiral resolving agents.[1] While highly reactive, its yield is frequently compromised by three factors: hydrolytic instability , steric hindrance (due to the ortho-methoxy group), and nucleophile deactivation .[1][2]

This guide moves beyond standard protocols to address the specific structural behaviors of this reagent, providing self-validating workflows to maximize conversion.

Module 1: Reagent Integrity & Pre-Reaction Diagnostics

The #1 cause of failure is using partially hydrolyzed reagent. The acid chloride degrades to (2-methoxyphenoxy)acetic acid and HCl upon exposure to atmospheric moisture.[1]

The "Methanol Quench" Validation Protocol

Before committing valuable nucleophiles, validate the acyl chloride quality.

-

Sampling: Take 10 µL of the acid chloride.

-

Quench: Dissolve in 0.5 mL dry Methanol (MeOH). Shake for 1 minute.

-

Analysis: Run TLC (Solvent: 30% EtOAc/Hexanes).

-

Decision: If Spot B constitutes >5% intensity, purification is required .[2]

Purification Strategy:

-

Distillation: The reagent boils at ~151°C (20 Torr). Vacuum distillation is the only reliable method to restore purity.

-

In-Situ Generation: If storage is difficult, generate fresh from the acid using Oxalyl Chloride (

eq) and catalytic DMF in DCM. Remove volatiles in vacuo before adding the nucleophile.

Module 2: Optimized Acylation Protocols

Method A: The "Steglich-Type" Catalytic Acceleration (Recommended)

Best for: Sterically hindered amines/alcohols or when the ortho-methoxy group impedes attack.[1]

The Mechanism: The ortho-methoxy group provides steric bulk that shields the carbonyl carbon. Standard base (TEA) is often insufficient.[1] DMAP (4-Dimethylaminopyridine) is essential here.[1][3] It forms a highly reactive N-acylpyridinium intermediate that is less sensitive to steric shielding than the free acid chloride.

Protocol:

-

Setup: Flame-dry a 2-neck RBF under

atmosphere. -

Solvent: Dissolve Nucleophile (

eq) and TEA ( -

Catalyst: Add DMAP (

eq). Do not omit. -

Addition: Cool to

. Add (2-Methoxy-phenoxy)-acetyl chloride (-

Note: A white precipitate (

) will form immediately.[1]

-

-

Quench: Add saturated

to hydrolyze excess acid chloride.

Method B: Schotten-Baumann Biphasic System

Best for: Robust, water-soluble amines (e.g., amino acids) where anhydrous conditions are difficult.[1][2]

Protocol:

-

Phase 1: Dissolve amine in 10% NaOH (

eq). -

Phase 2: Dissolve Acid Chloride (

eq) in DCM. -

Reaction: Vigorously stir the biphasic mixture at

to RT. -

Workup: Separate organic layer.[7][8][9] The product stays in DCM; the hydrolyzed acid stays in the aqueous base.

Module 3: Comparative Data & Yield Expectations

| Variable | Standard Conditions | Optimized Conditions (Method A) | Impact Factor |

| Base | Triethylamine (TEA) | TEA + 10 mol% DMAP | DMAP accelerates rate by ~10 |

| Stoichiometry | 1:1 Ratio | 1.2 eq Acid Chloride | Excess reagent compensates for inevitable hydrolysis. |

| Temperature | RT | 0°C Start , then RT | Controls exotherm to prevent ketene-like decomposition (rare but possible). |

| Typical Yield | 40-60% | 85-95% | Proper activation overcomes the ortho-methoxy steric barrier.[1] |

Module 4: Troubleshooting Decision Tree

The following diagram illustrates the logical flow for diagnosing low yields.

Figure 1: Diagnostic workflow for isolating the root cause of acylation failure.

Module 5: Frequently Asked Questions (FAQ)

Q1: The reaction mixture turned black/dark purple. Is my product ruined?

-

Diagnosis: This often indicates oxidation of the phenol ring or polymerization. The (2-methoxy-phenoxy) moiety is electron-rich.[1] If strong Lewis acids (like

) or excessive heat were used, you may have triggered Friedel-Crafts side reactions or polymerization.[1] -

Solution: Stick to mild bases (TEA/DMAP).[1] Avoid heating above 40°C. If color persists, filter through a short pad of silica gel; the colored impurities are usually highly polar and will stick to the silica.

Q2: I see a white solid immediately upon adding the acid chloride. Should I filter it?

-

Diagnosis: No. This is likely the hydrochloride salt of your base (e.g.,

). -

Solution: Continue stirring. The salt is a byproduct and does not interfere. It will be washed away during the aqueous workup.

Q3: Can I use Pyridine as both solvent and base?

-

Diagnosis: Yes, but with a caveat. Pyridine is difficult to remove completely and can form an azeotrope with water.

-

Solution: If using pyridine, perform an acidic workup (wash with 1M HCl) to protonate the pyridine into the water layer, ensuring it doesn't contaminate your organic product.[2] Note: Do not use acidic workup if your product is acid-sensitive.[1]

Q4: Why is the ortho-methoxy group problematic?

-

Technical Insight: The methoxy group at the 2-position creates a "steric fence" [2]. While it increases electron density in the ring, it physically blocks the trajectory of incoming nucleophiles toward the carbonyl carbon. This makes the "Burst Kinetics" of DMAP catalysis (forming the smaller, planar acyl-pyridinium ion) critical for high yields.

References

-

Steglich, W., & Höfle, G. (1969).[1][2] N,N-Dimethyl-4-pyridinamine, a very effective acylation catalyst.[1][2] Angewandte Chemie International Edition. [1]

-

BenchChem Technical Repository. (2025).[10] (2-Methoxy-phenoxy)-acetyl chloride Product Specifications and Handling.

-

Vogel, A. I. (1989).[1][2] Vogel's Textbook of Practical Organic Chemistry (5th Ed). Longman Scientific & Technical. (Standard reference for Schotten-Baumann protocols).

Sources

- 1. 2-(2-METHOXYPHENOXY)ETHYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 2. CN104418771B - Preparation and application of DMAP hydrochloride as catalyst of recoverable acylation reaction - Google Patents [patents.google.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. reddit.com [reddit.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chemconnections.org [chemconnections.org]

- 8. mdpi.com [mdpi.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

troubleshooting low reactivity of (2-Methoxy-phenoxy)-acetyl chloride

Technical Support Center: (2-Methoxy-phenoxy)-acetyl Chloride

Executive Summary

(2-Methoxy-phenoxy)-acetyl chloride is a highly electrophilic acylating agent. Reports of "low reactivity" are rarely due to intrinsic stability but are almost exclusively caused by hydrolytic degradation (conversion to the carboxylic acid) or competitive elimination (ketene formation). This guide provides a self-validating troubleshooting workflow to distinguish between reagent failure and reaction condition mismatch.

Module 1: Quality Control & Diagnostics

The "Is it actually the Chloride?" Phase

User Complaint: "I added the reagent to my amine/alcohol, but TLC shows only starting material or the carboxylic acid."

Root Cause Analysis:

The methylene spacer (

Diagnostic Protocol: Do not rely on physical appearance (both the chloride and the acid can be white solids or viscous oils depending on purity). You must verify the functional group status.[1]

| Diagnostic Method | Observation (Active Reagent) | Observation (Hydrolyzed/Inactive) |

| FT-IR (Neat/Oil) | Sharp band at ~1790–1810 cm⁻¹ (C=O acyl chloride) | Broad band at ~1700–1720 cm⁻¹ (C=O acid) |

| Solubility Test | Dissolves in dry | May show turbidity or suspension in non-polar solvents (acids dimerize and are less soluble). |

| TLC (MeOH Quench) | Spot matches methyl ester reference ( | Spot matches carboxylic acid reference ( |

Critical Check: Before running your reaction, take 1 drop of your acid chloride and add it to 0.5 mL of Methanol. Run TLC. If you see the Methyl Ester , your reagent is good. If you see the Acid , your reagent was dead on arrival.

Module 2: Reaction Optimization (The "Environment" Phase)

The "Why is it slow?" Phase

User Complaint: "The reagent is good (passed QC), but the reaction with my nucleophile is sluggish or incomplete."

Technical Insight:

The (2-Methoxy-phenoxy) moiety is electron-withdrawing by induction, making the

Troubleshooting Matrix:

| Issue | Symptom | Mechanism | Corrective Action |

| Ketene Formation | Darkening of reaction mixture; "tar" formation; low yield. | Base deprotonates | Switch to Schotten-Baumann conditions (biphasic |

| Steric Hindrance | Nucleophile is a secondary amine or tertiary alcohol. | Nucleophilic attack is blocked. | Add 10 mol% DMAP . This forms a highly reactive N-acylpyridinium salt that bypasses sterics. |

| Solvent Trapping | Reaction stalls in protic solvents. | Solvent competes with nucleophile. | Use strictly anhydrous DCM, THF, or Toluene . Avoid alcohols/water unless using Schotten-Baumann. |

Module 3: Visual Troubleshooting Workflows

Figure 1: Diagnostic Decision Tree

Follow this logic path to identify the failure point.

Caption: Logical workflow for diagnosing reactivity failure. Priority is placed on spectral verification of the reagent before altering reaction parameters.

Figure 2: The DMAP Catalytic Cycle

Why adding DMAP fixes "unreactive" substrates.

Caption: DMAP acts as a nucleophilic catalyst, forming a charged intermediate that is significantly more electrophilic than the free acid chloride.

Module 4: Validated Experimental Protocols

Protocol A: Regeneration of Reagent

Use this if your QC check (Module 1) failed.

-

Setup: Dry 50 mL round-bottom flask, reflux condenser,

drying tube (or -

Charge: 1.0 eq (2-Methoxy-phenoxy)acetic acid + 2.0 eq Thionyl Chloride (

). -

Catalyst: Add 1 drop of dry DMF (Dimethylformamide). Crucial: DMF forms the Vilsmeier-Haack reagent in situ, drastically accelerating chloride formation.

-

Reaction: Reflux at 75°C for 2 hours.

-

Workup: Distill off excess

(bp 76°C) under reduced pressure. -

Yield: The residue is the active acid chloride. Use immediately or store under Argon.

Protocol B: DMAP-Catalyzed Acylation (Standard)

Use this for weak nucleophiles.

-

Solvent: Dissolve 1.0 eq of Nucleophile in anhydrous DCM (0.2 M).

-

Base: Add 1.2 eq Pyridine (acts as acid scavenger).

-

Catalyst: Add 0.1 eq (10 mol%) DMAP .

-

Addition: Add 1.1 eq (2-Methoxy-phenoxy)-acetyl chloride dropwise at 0°C.

-

Monitoring: Warm to RT. Monitor TLC. Reaction is typically complete < 1 hour.

References

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).

-

Hofle, G., Steglich, W., & Vorbruggen, H. (1978). 4-Dialkylaminopyridines as Highly Active Acylation Catalysts. Angewandte Chemie International Edition, 17(8), 569-583.

-

Marsh, D. (2014). Synthesis of 1,3-Dimethyl-3-(p-tolyl)-1H-pyrrolo[3,2-c]pyridin-2(3H)-one. Organic Syntheses, 91, 221-232.[2] (Detailed protocol for acid chloride generation using thionyl chloride).

-

NIST Chemistry WebBook. (2023). Acetyl chloride, phenoxy- IR Spectrum. Standard Reference Data. (Verifies C=O stretch ~1800 cm⁻¹).[3]

Sources

impact of solvent choice on (2-Methoxy-phenoxy)-acetyl chloride reaction outcomes

Technical Support Center: (2-Methoxy-phenoxy)-acetyl chloride Reactions

A Senior Application Scientist's Guide to Solvent Selection and Optimization

Welcome to the technical support center for (2-Methoxy-phenoxy)-acetyl chloride. As a highly reactive acylating agent, this reagent is a valuable building block in pharmaceutical and fine chemical synthesis. However, its reactivity also makes it susceptible to various side reactions, with solvent choice being the single most critical parameter influencing reaction outcomes. This guide is designed to provide you, our fellow researchers and developers, with in-depth, field-proven insights to navigate the complexities of your experiments. We will move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot issues effectively and optimize your synthetic routes.

Troubleshooting Guide

This section addresses the most common problems encountered during reactions with (2-Methoxy-phenoxy)-acetyl chloride, with a direct focus on solvent-related causes and solutions.

Question 1: My reaction yield is significantly lower than expected, and I've isolated (2-methoxyphenoxy)acetic acid as a major byproduct. What's going wrong?

Answer: The presence of (2-methoxyphenoxy)acetic acid is a definitive sign of hydrolysis.[1][2] (2-Methoxy-phenoxy)-acetyl chloride is extremely sensitive to moisture, and even trace amounts of water can convert it back to the parent carboxylic acid, consuming your starting material and halting the desired reaction.

Root Causes & Solutions:

-

Atmospheric Moisture: Acyl chlorides can react with humidity in the air.

-

Contaminated Solvents: "Anhydrous" or "dry" solvents from suppliers can absorb moisture if not stored or handled properly.

-

Solution: Use freshly opened bottles of anhydrous solvents or solvents dried using appropriate methods (e.g., passing through an activated alumina column or distillation from a suitable drying agent).

-

-

Wet Glassware: Residual water on glassware surfaces is a common culprit.

-

Solution: Ensure all glassware is rigorously dried before use, either by oven-drying (>120 °C) for several hours or by flame-drying under vacuum and cooling under an inert atmosphere.[3]

-

Question 2: My reaction is proceeding very slowly or appears to be stalled, even under anhydrous conditions. Why is this happening?

Answer: This issue often points to two potential problems: poor solubility of your reactants or deactivation of your nucleophile by the solvent itself.

Root Causes & Solutions:

-

Poor Solubility: If your nucleophile (e.g., an amine or alcohol) is not fully dissolved, the reaction can only occur at the surface of the solid material, drastically reducing the reaction rate.

-

Solution: Choose a solvent that effectively dissolves all reactants. A polar aprotic solvent like acetonitrile (MeCN), tetrahydrofuran (THF), or ethyl acetate is often a good starting point for polar nucleophiles.

-

-

Nucleophile "Caging" by Protic Solvents: If you are using a polar protic solvent (like ethanol or isopropanol) that is not your intended reagent, it can form hydrogen bonds with your nucleophile. This "cage" of solvent molecules stabilizes the nucleophile, reducing its energy and making it less reactive and available to attack the acyl chloride.[5][6]

-

Solution: Switch to a polar aprotic solvent. These solvents, such as DMF, DMSO, or acetonitrile, can dissolve polar reactants but lack the O-H or N-H bonds necessary for strong hydrogen bonding, leaving the nucleophile "naked" and highly reactive.[5]

-

Question 3: I'm trying to perform an O-acylation on a substituted phenol, but I'm getting a mixture of products, including a ketone resulting from C-acylation. How can the solvent cause this?

Answer: You are observing a competition between O-acylation (ester formation) and C-acylation (a Friedel-Crafts-type reaction or a subsequent Fries rearrangement). The polarity of the solvent plays a crucial role in determining this regioselectivity.[7]

Root Causes & Solutions:

-

Solvent-Promoted Ionization: In highly polar solvents, the acyl chloride can ionize to form a more reactive acylium ion intermediate. This highly electrophilic species is more prone to attacking the electron-rich aromatic ring (C-acylation), especially when a Lewis acid catalyst is present.[7][8]

-

Solution: To favor O-acylation, use a non-polar solvent such as benzene, toluene, or dichloromethane.[7][9] In these solvents, the reaction is more likely to proceed through a direct nucleophilic attack of the phenolic oxygen on the acyl chloride, minimizing the formation of ionic intermediates that lead to C-acylation.[7]

-

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of a solvent in reactions involving (2-Methoxy-phenoxy)-acetyl chloride?

A solvent serves three primary functions: it dissolves the reactants to create a homogeneous reaction medium, it facilitates heat transfer, and, most importantly, it influences the reaction mechanism and rate by stabilizing or destabilizing reactants, transition states, and intermediates. For a highly reactive electrophile like an acyl chloride, the solvent can dictate whether the reaction proceeds smoothly or is plagued by side reactions.

Q2: How do polar protic, polar aprotic, and non-polar solvents fundamentally differ in their effects on these acylation reactions?

The difference lies in their ability to form hydrogen bonds and their overall polarity, as measured by the dielectric constant.[10][11]

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents possess O-H or N-H bonds and are strong hydrogen-bond donors.[6][12] They will react directly with (2-Methoxy-phenoxy)-acetyl chloride in a process called solvolysis (e.g., hydrolysis with water, alcoholysis with alcohol).[13][14] They should be avoided unless they are the intended nucleophilic reagent.

-

Polar Aprotic Solvents (e.g., Acetonitrile, DMF, DMSO, Acetone): These solvents have high dielectric constants but lack O-H or N-H bonds.[5][6] They are excellent for reactions with charged nucleophiles or polar transition states. They enhance the reactivity of nucleophiles compared to protic solvents because they do not form strong hydrogen bonds that would otherwise "cage" and deactivate the nucleophile.[5] This makes them ideal for promoting rapid SN2-type (nucleophilic addition-elimination) reactions.[15]

-

Non-Polar Aprotic Solvents (e.g., Hexane, Toluene, Dichloromethane): These solvents have low dielectric constants and do not engage in strong intermolecular interactions with the reactants. They are often used when trying to suppress the formation of ionic intermediates and favor direct, concerted reaction pathways.[7][9]

Q3: Are there any specific aprotic solvents that should be used with caution?

Yes. While N,N-Dimethylformamide (DMF) is an excellent polar aprotic solvent, it can decompose in the presence of acyl chlorides, particularly at elevated temperatures or during prolonged reaction times, to form reactive intermediates that can lead to byproducts. Tetrahydrofuran (THF) can contain peroxide impurities, which should be removed before use. It is always best practice to use freshly purified solvents and monitor reactions closely.

Data Presentation: Solvent Selection Guide

The following table summarizes the properties of common organic solvents and their suitability for reactions with (2-Methoxy-phenoxy)-acetyl chloride.

| Solvent | Type | Dielectric Constant (ε) at 20°C[16][17] | Suitability & Key Considerations |

| Water (H₂O) | Polar Protic | 80.1 | Avoid. Reacts violently (hydrolysis) to form the carboxylic acid.[13][18] |

| Methanol (MeOH) | Polar Protic | 32.7 | Avoid. Reacts (methanolysis) to form the methyl ester.[8][13] |

| Acetonitrile (MeCN) | Polar Aprotic | 37.5 | Highly Recommended. Excellent for dissolving polar reactants, promotes fast SN2-type reactions, relatively inert.[8] |

| Acetone | Polar Aprotic | 20.7 | Recommended. Good general-purpose solvent, but its enolizable protons can react with strong bases.[11] |

| Tetrahydrofuran (THF) | Borderline Aprotic | 7.6 | Recommended. Good dissolving power for many organics. Must be anhydrous and peroxide-free. |

| Dichloromethane (DCM) | Non-Polar Aprotic | 8.9 | Recommended. Good for suppressing ionic pathways and C-acylation. Volatile and easy to remove. |

| Toluene | Non-Polar Aprotic | 2.4 | Recommended. Excellent for favoring O/N-acylation over C-acylation. Higher boiling point than DCM.[9] |

| Hexane | Non-Polar Aprotic | 1.9 | Use with Caution. Poor solubility for most polar nucleophiles, but can be useful in specific cases to minimize side reactions. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | 36.7 | Use with Caution. Excellent solvent but can be reactive with acyl chlorides at higher temperatures.[3] |

Experimental Protocols & Workflows

Mandatory Protocol: Ensuring Anhydrous Reaction Conditions

Trustworthy results begin with meticulous preparation. This protocol is a self-validating system to prevent accidental hydrolysis.

-

Glassware Preparation:

-

Disassemble and clean all glassware (reaction flask, condenser, addition funnel, etc.).

-

Place glassware in an oven at >120 °C for a minimum of 4 hours (overnight is preferred).

-

Assemble the glassware hot, directly from the oven, under a stream of dry nitrogen or argon. Alternatively, flame-dry the assembled apparatus under vacuum.

-

Allow the apparatus to cool to room temperature under a positive pressure of inert gas.

-

-

Solvent & Reagent Handling:

-

Use a new, sealed bottle of anhydrous solvent.

-

Transfer the solvent to the reaction flask via cannula or a dry syringe.

-

Ensure all other reagents are anhydrous. Solid reagents should be dried in a vacuum oven. Liquid reagents should be handled via dry syringes.

-

-

Reaction Execution:

-

Maintain a positive pressure of inert gas throughout the entire reaction, including work-up if possible. A simple balloon filled with nitrogen or argon is often sufficient for laboratory scale.

-

Diagram: Solvent Selection Decision Tree

This workflow provides a logical path for selecting the optimal solvent for your reaction.

Caption: A decision tree for selecting the appropriate solvent class.

Diagram: Reaction Pathways and Solvent-Induced Side Reactions

This diagram illustrates the desired reaction pathway versus common, undesirable side reactions mediated by incorrect solvent choice.

Caption: Competing reaction pathways dependent on solvent choice.

References

-

MaChemGuy. (2018). A Level Chemistry Reactions of Acyl Chlorides. YouTube. [Link]

-

MDPI. (n.d.). Comparative Study on the Catalytic Chloroacetylation of Phenol and Methoxyphenols Using FECL3 and FECL3·6H2O. MDPI. [Link]

-

MaChemGuy. (2016). Reactions of Acyl Chlorides. YouTube. [Link]

-

AQA. (2015). A-level Chemistry Specification. AQA. [Link]

-

Study.com. (n.d.). Video: Acyl Chloride Uses, Reactions & Synthesis. Study.com. [Link]

-

TMP Chem. (2019). Overview of Acylation Reactions and Acyl Chlorides. YouTube. [Link]

-

ResearchGate. (2014). How do you distinguish the polarity of organic solvent? ResearchGate. [Link]

-

PSIBERG. (2022). Protic vs Aprotic Solvents (with Examples). PSIBERG. [Link]

-

Yulianti, E. et al. (2024). Study of Synthesis of Ethyl-2-(4-Allyl-2-Methoxyphenoxy)Acetate in Polar Aprotic Solvents. [Link]

-

Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. Chemistry Steps. [Link]

-

ResearchGate. (n.d.). Optimization of the reaction conditions. ResearchGate. [Link]

-

Honeywell. (n.d.). Dielectric Constant. [Link]

-

University of California, Berkeley. (n.d.). Dielectric Constant of Common solvents. [Link]

-

Northern Illinois University. (n.d.). Kinetics and mechanism of reactions of acetyl and chloroacetyl chlorides with methanol and phenols in acetonitrile. Huskie Commons. [Link]

-

University of Rochester. (n.d.). Solvents and Polarity. Department of Chemistry. [Link]

-

Chemistry Stack Exchange. (2019). Solvent Effects in Friedel–Crafts Reaction. [Link]

-

Chemistry LibreTexts. (2023). Polar Protic and Aprotic Solvents. [Link]

-

Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. [Link]

-

ATSDR. (n.d.). Analytical Methods. [Link]

-

ResearchGate. (2019). What should I reconsider in my experiment for acyl chloride to be formed? ResearchGate. [Link]

-

bioRxiv. (n.d.). Synthetic Methods General methods. [Link]

-

International Journal of Science and Research. (n.d.). An overview on Common Organic Solvents and their Toxicity. [Link]

-

Portland State University. (1999). Chapter 8 Notes: Nucleophilic Substitution and Elimination. [Link]

-

University of Calgary. (n.d.). Alkyl Halides and Nucleophilic Substitution. [Link]

-

ResearchGate. (n.d.). Reaction conditions and reagents. ResearchGate. [Link]

-

University of Illinois Springfield. (n.d.). Summary of Nucleophilic Substitution Reactions. [Link]

-

The Organic Chemistry Tutor. (2017). Reactions of Acid Chlorides. YouTube. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. mdpi.com [mdpi.com]

- 8. "Kinetics and mechanism of reactions of acetyl and chloroacetyl chlorid" by Chang-bae Kim [huskiecommons.lib.niu.edu]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. researchgate.net [researchgate.net]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. psiberg.com [psiberg.com]

- 13. youtube.com [youtube.com]

- 14. aqa.org.uk [aqa.org.uk]

- 15. vanderbilt.edu [vanderbilt.edu]

- 16. Dielectric Constant [macro.lsu.edu]

- 17. depts.washington.edu [depts.washington.edu]

- 18. study.com [study.com]

biological activity of molecules synthesized using (2-Methoxy-phenoxy)-acetyl chloride

An In-Depth Technical Guide to the Biological Activities of Molecules Synthesized from (2-Methoxy-phenoxy)-acetyl chloride

A Comparative Analysis for Researchers and Drug Development Professionals

Introduction: The Versatility of the Phenoxyacetyl Scaffold

(2-Methoxy-phenoxy)-acetyl chloride is a versatile chemical intermediate that serves as a foundational building block for a wide array of novel molecules with significant therapeutic potential. The inherent structural features of the phenoxyacetic acid moiety, including its aromatic ring, ether linkage, and reactive acyl chloride group, allow for extensive chemical modifications. This flexibility enables the synthesis of diverse libraries of compounds, which have been explored for various biological applications. The reactivity of the acetyl chloride group, in particular, facilitates the straightforward formation of amide and ester linkages, which are prevalent in many biologically active compounds. This guide will delve into the key therapeutic areas where derivatives of (2-methoxy-phenoxy)-acetyl chloride and related phenoxyacetyl compounds have demonstrated promising activity, including anti-inflammatory, anticancer, and antimicrobial applications.

Anti-inflammatory Activity: Targeting Cyclooxygenase (COX) Enzymes

A significant area of investigation for phenoxyacetic acid derivatives has been in the development of novel anti-inflammatory agents. A primary mechanism of action for many of these compounds is the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory cascade.

Comparative Analysis of COX-2 Inhibition

Several studies have focused on designing phenoxyacetic acid derivatives as selective COX-2 inhibitors, which offers the potential for potent anti-inflammatory effects with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs. A recent study detailed the synthesis and evaluation of a series of novel phenoxy acetic acid derivatives with promising selective COX-2 inhibition.[1][2]

| Compound | Substitution on Phenoxy Ring | Substitution on Phenyl Ring | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| 5f | 4-Bromo | 4-Chloro | 0.06 ± 0.01 | 4.07 ± 0.12 | 67.83 |

| 7b | 4-Bromo | - | 0.06 ± 0.01 | 6.83 ± 0.11 | 113.83 |

| 5d | 4-Bromo | Unsubstituted | 0.08 ± 0.01 | 7.37 ± 0.11 | 92.13 |

| 5e | 4-Bromo | 4-Methyl | 0.07 ± 0.01 | 5.11 ± 0.12 | 73.00 |

| Celecoxib | - | - | 0.05 ± 0.01 | 14.93 ± 0.12 | 298.60 |

| Mefenamic Acid | - | - | 0.12 ± 0.01 | 29.90 ± 0.09 | 249.17 |

Data synthesized from Reference[2].

The data clearly indicates that the introduction of a bromine atom at the para-position of the phenoxy ring significantly enhances COX-2 inhibitory activity.[2] Notably, compounds 5f and 7b demonstrated potent COX-2 inhibition with IC50 values of 0.06 µM, comparable to the established COX-2 inhibitor, Celecoxib.[2] Further in vivo studies revealed that compounds 5f and 7b led to a significant reduction in paw thickness and weight in a carrageenan-induced paw edema model, with inhibitions of 63.35% and 46.51% in paw thickness, and 68.26% and 64.84% in paw weight, respectively.[1] These compounds also effectively lowered the levels of pro-inflammatory mediators TNF-α and PGE-2.[1]

Signaling Pathway: COX-2 in Inflammation

The following diagram illustrates the role of COX-2 in the inflammatory pathway and its inhibition by phenoxyacetic acid derivatives.

Caption: Inhibition of the COX-2 pathway by phenoxyacetyl derivatives.

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

The following is a generalized protocol for assessing the in vitro inhibitory activity of synthesized compounds against COX-1 and COX-2 enzymes.

-

Enzyme Preparation : Human recombinant COX-1 and COX-2 enzymes are used.

-

Incubation : The test compounds, dissolved in a suitable solvent like DMSO, are pre-incubated with the enzyme in a buffer solution (e.g., Tris-HCl) containing a cofactor like hematin for a specified period (e.g., 15 minutes) at room temperature.

-

Reaction Initiation : The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.

-

Quantification of Prostaglandin : The reaction is allowed to proceed for a set time (e.g., 2 minutes) at 37°C and then terminated. The amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme immunoassay (EIA) kit.

-

Data Analysis : The IC50 values are calculated by plotting the percentage of inhibition against the concentration of the test compound.

Anticancer Activity: A Multifaceted Approach

Derivatives synthesized from phenoxyacetyl chloride have also been investigated for their potential as anticancer agents, demonstrating activity against various cancer cell lines.

Comparative Analysis of Anticancer Efficacy

A study on 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives revealed that the presence of halogen substituents on the aromatic ring was favorable for anticancer activity.[3][4] The compounds were evaluated against MCF-7 (breast cancer) and SK-N-SH (neuroblastoma) cell lines.

| Compound | R Group (on phenoxy ring) | R' Group (on ethylamine) | Cancer Cell Line | IC50 (µg/mL) |

| 3a | 2-NO2 | 4-Cl | MCF-7 | 10.2 |

| 3b | 3-NO2 | 4-Cl | MCF-7 | 12.5 |

| 3c | 4-NO2 | 4-Cl | MCF-7 | 8.5 |

| 3f | 2-Cl | 4-CH3 | MCF-7 | 15.4 |

| 3j | 4-Br | 4-CH3 | MCF-7 | 11.8 |

| Doxorubicin | - | - | MCF-7 | 1.2 |

Data synthesized from Reference[3].

Among the synthesized compounds, 3c (N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide) exhibited the most potent anticancer activity against the MCF-7 cell line, with an IC50 value of 8.5 µg/mL.[3] While not as potent as the standard chemotherapeutic agent Doxorubicin, these findings highlight a promising scaffold for further optimization. Other studies have also reported on the antiproliferative activity of hydroxylated biphenyl compounds and benzofuran-based derivatives, some of which share structural similarities with phenoxy-containing molecules, acting as antimicrotubule agents.[5][6]

General Workflow for Synthesis and Evaluation of Anticancer Activity

The following diagram outlines a typical workflow from synthesis to the initial biological screening of novel phenoxyacetyl derivatives.

Caption: General workflow for synthesis and anticancer screening.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

-

Cell Seeding : Cancer cells (e.g., MCF-7) are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment : The cells are treated with various concentrations of the synthesized compounds for a defined period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.

-

MTT Addition : After the incubation period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plate is then incubated for several hours (e.g., 4 hours) at 37°C.

-

Formazan Solubilization : The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement : The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis : The percentage of cell viability is calculated relative to the control, and the IC50 value is determined.

Antimicrobial Activity: A Broad Spectrum of Action

The versatility of the phenoxyacetyl scaffold has also been leveraged to develop novel antimicrobial agents with activity against a range of bacteria and fungi.

Comparative Analysis of Antimicrobial Efficacy

A study focusing on 2-(2'-isopropyl-5'-methylphenoxy)acetyl amino acids and peptides reported significant antimicrobial activity.[7]

| Compound | Bacterial Strain | Zone of Inhibition (mm) | Fungal Strain | Zone of Inhibition (mm) |

| 2 | P. aeruginosa | 18 | C. albicans | - |

| 6 | S. aureus | 20 | C. albicans | - |

| 13 | - | - | C. albicans | 22 |

| 14 | - | - | C. albicans | 20 |

| 15 | S. aureus | 19 | C. albicans | - |

| 16 | - | - | C. albicans | 21 |

| Ciprofloxacin | P. aeruginosa | 25 | - | - |

| Ciprofloxacin | S. aureus | 28 | - | - |

| Ketoconazole | - | - | C. albicans | 26 |

Data synthesized from Reference[7]. The antimicrobial activity was evaluated at a concentration of 50 µg/mL.

The results show that specific derivatives possess potent antibacterial activity against both Gram-negative (P. aeruginosa) and Gram-positive (S. aureus) bacteria, while others exhibit strong antifungal activity against the pathogenic yeast Candida albicans.[7] Another study on thiazolidinone derivatives linked to a benzothiazole moiety also reported good antibacterial activity against S. aureus, S. pyogenes, and B. subtilis.[8]

Experimental Protocol: Agar Disk Diffusion Method

This method is widely used to test the antimicrobial susceptibility of bacteria.

-

Inoculum Preparation : A standardized inoculum of the test microorganism is prepared and uniformly spread onto the surface of a sterile agar plate.

-

Disk Application : Sterile filter paper disks are impregnated with a known concentration of the synthesized compound.

-

Incubation : The impregnated disks are placed on the surface of the agar. The plates are then incubated under suitable conditions (e.g., 37°C for 24 hours for bacteria).

-

Measurement : The diameter of the zone of inhibition (the area around the disk where microbial growth is inhibited) is measured in millimeters.

-

Interpretation : The size of the inhibition zone is indicative of the antimicrobial potency of the compound.

Conclusion and Future Directions

The chemical scaffold derived from (2-methoxy-phenoxy)-acetyl chloride and its analogs represents a privileged structure in medicinal chemistry. The ease of synthesis and the ability to introduce a wide range of chemical diversity have led to the discovery of molecules with potent anti-inflammatory, anticancer, and antimicrobial activities. The comparative data presented in this guide highlight several promising lead compounds for further development. Future research should focus on optimizing the potency and selectivity of these molecules through structure-activity relationship (SAR) studies, as well as elucidating their precise mechanisms of action. The continued exploration of this versatile chemical scaffold holds significant promise for the development of novel therapeutics to address unmet medical needs.

References

-

Rani, P., Pal, D., Hegde, R. R., & Hashim, S. R. (2014). Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. BioMed Research International, 2014, 1-10. [Link][3][4]

-

Sunder, S., et al. (2023). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Molecules, 28(15), 5789. [Link][9]

-

Al-Ostath, A. I., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. Molecules, 29(6), 1307. [Link][1][2]

-

Li, Y., et al. (2023). Design, Synthesis and Anti-Inflammation Evaluation of N-Acyl Tryptophan Derivatives as Promising P2Y14R Antagonists Against Lipopolysaccharide-Induced Acute Lung Injury. Chinese Chemical Letters, 34(8), 108119. [Link][10]

-

Rani, P., et al. (2014). Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. ResearchGate. [Link][4]

-

Rossi, T., et al. (2021). Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. International Journal of Molecular Sciences, 22(11), 5698. [Link][5]

-

Al-Ostath, A. I., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. PMC. [Link][2]

-

Gwaram, N. S., et al. (2012). Synthesis, characterization, and biological applications of some 2-acetylpyridine and acetophenone derivatives. Journal of Applied Pharmaceutical Science, 2(10), 027-038. [Link][11]

-

Costanzo, M., et al. (2023). Design, synthesis, in vitro evaluation, and molecular modeling studies of N- substituted benzomorphans, analogs of LP2. Archiv der Pharmazie, 356(4), e2200518. [Link][12]

-

de Oliveira, A. M., et al. (2023). Identification of a Novel Dual Inhibitor of Acetylcholinesterase and Butyrylcholinesterase: In Vitro and In Silico Studies. Molecules, 28(2), 696. [Link][13]

-

Li, N., et al. (2018). Synthesis and Anti-Inflammatory Activities of Phloroglucinol-Based Derivatives. Molecules, 23(11), 2993. [Link][14]

-

Shukla, S. K., et al. (1991). Synthesis and antimicrobial activity of 2-aryl-3-(benzothiazol-2'-yl-thioacetamido)-4-thiazolidinones. Indian Journal of Pharmaceutical Sciences, 53(1), 20-23. [Link][8]

-

Samarov, D., et al. (2022). 2,2-Dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide. Molbank, 2022(1), M1329. [Link][15]

-

Dahiya, R., Pathak, D., & Bhatt, S. (2006). Synthesis and Biological Evaluation of a Novel Series of 2-(2'-Isopropyl-5'-methylphenoxy)acetyl Amino Acids and Dipeptides. Bulletin of the Chemical Society of Ethiopia, 20(2), 235-245. [Link][7]

-

Schneider, P., & Altmann, K. H. (2019). Generating Bioactive Natural Product-inspired Molecules with Machine Intelligence. Chimia, 73(5), 384-389. [Link][16]

-

Zhang, L., et al. (2013). Synthesis and Biological Activity of 2-Hydroxy-4-Methoxy Acetophenone Condensed the Aminobenzenearsonic Acid. Advanced Materials Research, 781-784, 1011-1015. [Link][17]

-

Zhang, Y., et al. (2014). Synthesis and antibacterial activity of amide derivatives from acrylopimaric acid. Journal of Chemical and Pharmaceutical Research, 6(7), 1989-1994. [Link][18]

-

Popat, K. H., et al. (2015). Synthesis, spectral studies, antibacterial and antifungal activity of 2" – methoxy - 4" -[2 - (4' -chlorophenyl)-6-methyl imidazo [1, 2-a] pyridin-3-yl]-6"-aryl nicotinonitrile. ResearchGate. [Link][19]

-

Basso, G., et al. (2024). Synthesis and Biological Evaluation of Novel 2-Aroyl Benzofuran-Based Hydroxamic Acids as Antimicrotubule Agents. International Journal of Molecular Sciences, 25(14), 7519. [Link][6]

-

Ester, K., et al. (2021). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules, 26(21), 6485. [Link][20]

-

Abu-Hashem, A. A., & El-Shehry, M. F. (2011). Synthesis, Reactions and Antimicrobial Activities of 8-Ethoxycoumarin Derivatives. Molecules, 16(10), 8111-8135. [Link][21]

-

Hergenrother Lab. (n.d.). Other Anticancer Compounds. University of Illinois. [Link][22]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. research.unipd.it [research.unipd.it]

- 7. researchgate.net [researchgate.net]

- 8. ias.ac.in [ias.ac.in]

- 9. Synthesis of Biologically Active Molecules through Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, Synthesis and Anti-Inflammation Evaluation of N-Acyl Tryptophan Derivatives as Promising P2Y14R Antagonists Against Lipopolysaccharide-Induced Acute Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 11. japsonline.com [japsonline.com]

- 12. iris.cnr.it [iris.cnr.it]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. scispace.com [scispace.com]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis and antibacterial activity of amide derivatives from acrylopimaric acid :: BioResources [bioresources.cnr.ncsu.edu]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. Synthesis, Reactions and Antimicrobial Activities of 8-Ethoxycoumarin Derivatives | MDPI [mdpi.com]

- 22. Other Anticancer Compounds | Hergenrother Lab | Illinois [publish.illinois.edu]

advantages of using (2-Methoxy-phenoxy)-acetyl chloride over chloroacetyl chloride

Topic: Beyond Chloroacetyl Chloride: The Strategic Advantages of (2-Methoxy-phenoxy)-acetyl Chloride in High-Value Synthesis

Executive Summary

In the landscape of acylating agents, Chloroacetyl Chloride (CAC) has long been the industrial workhorse for introducing the